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Compound Name: Bromoacetamide-m-PEG2

Cat. No.: B7893781

Get Quote

Abstract
Bromoacetamide-m-PEG2 is a specialized, monofunctional bioconjugation reagent designed

for the irreversible alkylation of sulfhydryl groups (cysteine residues) in proteins, peptides, and

small molecule drugs.[1] Distinguished by its short, hydrophilic polyethylene glycol (PEG)

spacer and a reactive bromoacetamide warhead, this reagent is critical for enhancing aqueous

solubility, capping free thiols to prevent disulfide scrambling, and stabilizing hydrophobic

payloads in Antibody-Drug Conjugates (ADCs) and PROTACs. This guide provides a

comprehensive technical analysis of its chemical architecture, reaction mechanics, and

validated experimental protocols.

Chemical Identity and Architecture
Bromoacetamide-m-PEG2 belongs to the class of

-haloacetamide alkylating agents. Unlike heterobifunctional linkers used to connect two
molecules, this monofunctional reagent (m-PEG = methoxy-PEG) serves primarily as a
"capping" or surface-modifying agent.
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Property Data

Chemical Name
N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-2-

bromoacetamide

Common Name Bromoacetamide-m-PEG2

CAS Number 1472743-97-7

Molecular Formula

Molecular Weight 240.10 g/mol

Reactive Group
Bromoacetamide (

)

Spacer PEG2 (Diethylene glycol unit)

Terminal Group
Methoxy (

, chemically inert)

Solubility Soluble in DMSO, DMF, DCM, and Water

Structural Visualization
The molecule consists of three functional domains: the Electrophilic Warhead

(Bromoacetamide), the Hydrophilic Spacer (PEG2), and the Inert Cap (Methoxy).
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Figure 1: Modular architecture of Bromoacetamide-m-PEG2 showing the progression from the

inert methoxy tail to the reactive bromine leaving group.[2]
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The conjugation of Bromoacetamide-m-PEG2 to a cysteine residue proceeds via a

nucleophilic substitution (

) mechanism.[3]

Reaction Mechanics[3][4]
Activation: The sulfhydryl group (

) of the cysteine must first be deprotonated to form the highly nucleophilic thiolate anion (

). This is pH-dependent (typically pH 7.5–8.5).[1]

Attack: The thiolate anion attacks the

-carbon of the bromoacetamide group.

Displacement: Bromide (

) is displaced as a leaving group.

Formation: A stable, irreversible thioether bond is formed.[1][3]

Selectivity and Stability
vs. Maleimides: Unlike maleimide-thiol conjugates, which can undergo a retro-Michael

addition (releasing the maleimide) in the presence of blood thiols (like albumin), the thioether

bond formed by bromoacetamide is chemically stable and irreversible in physiological

conditions.[1]

vs. Iodoacetamide: Bromoacetamides are generally less reactive than iodoacetamides. This

reduced reactivity allows for greater specificity toward cysteine over other nucleophiles (like

histidine or lysine) and better control over the reaction rate.
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Step 1: Activation

Step 2: Nucleophilic Attack (SN2)

Step 3: Product Formation
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Figure 2: Kinetic pathway of cysteine alkylation by Bromoacetamide-m-PEG2.

Applications in Drug Development[3][5][6][7][8]
Cysteine Capping & Blocking
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In protein engineering, free surface cysteines can cause aggregation via non-native disulfide

bond formation. Bromoacetamide-m-PEG2 is used to "cap" these residues. The short PEG2

chain provides a hydration shell that prevents aggregation without significantly altering the

protein's hydrodynamic radius or interfering with binding interfaces.

Solubility Enhancement (PROTACs)
PROTACs (Proteolysis Targeting Chimeras) are often highly lipophilic, leading to poor

bioavailability.

Strategy: While bifunctional linkers connect the E3 ligase ligand to the target ligand,

monofunctional "m-PEG" reagents are used during SAR (Structure-Activity Relationship)

studies to modify the solvent-exposed regions of the ligands.

Outcome: Attaching Bromoacetamide-m-PEG2 to a cysteine-modified ligand can validate if

PEGylation at that site improves solubility without abolishing biological activity.

Antibody-Drug Conjugates (ADCs)
While ADCs typically use cleavable linkers, the stability of the bromoacetamide thioether is

preferred when permanent attachment is required. It is often used in "non-cleavable" linker

strategies where the degradation of the antibody in the lysosome releases the payload

attached to the linker-amino acid adduct.

Experimental Protocol: Cysteine PEGylation
Objective: To covalently attach m-PEG2 to surface-exposed cysteine residues on a target

protein.

Reagents Required
Target Protein: Dissolved in thiol-free buffer (PBS or Tris, pH 7.5–8.5).

Bromoacetamide-m-PEG2: Prepare a 100 mM stock in dry DMSO or DMF immediately

before use.

Reduction Buffer: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
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Quenching Agent: L-Cysteine or

-Mercaptoethanol.

Desalting Column: Zeba Spin or PD-10 (for purification).

Step-by-Step Methodology
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Step Action Critical Technical Note

1. Reduction

Treat protein (1–5 mg/mL) with

5–10 mM TCEP for 30 min at

RT.

Ensures all cysteines are in the

reduced (

) state. TCEP is preferred over

DTT as it does not compete

with bromoacetamide (DTT

contains thiols).

2. Buffer Exchange

If DTT was used, remove it via

desalting column. If TCEP was

used, proceed directly.

Crucial: Bromoacetamide will

react with DTT, consuming the

reagent and reducing labeling

efficiency.

3. Reaction

Add 10–20 molar excess of

Bromoacetamide-m-PEG2

stock to the protein solution.

Final organic solvent

concentration (DMSO/DMF)

should be <10% to prevent

protein denaturation.

4. Incubation

Incubate for 2–4 hours at

Room Temperature (RT) or

Overnight at 4°C.

Protect from light.

Bromoacetamides are light-

sensitive.[1] Perform in the

dark or wrap tube in foil.

5. Quenching

Add L-Cysteine to a final

concentration of 10–20 mM.

Incubate for 30 min.

Reacts with any remaining

bromoacetamide to stop the

reaction and prevent non-

specific labeling (e.g., of

lysines).

6. Purification

Remove excess reagent and

byproducts via Size Exclusion

Chromatography (SEC) or

Dialysis.[1]

Verify conjugation via LC-MS

(Mass shift: +240 Da minus

HBr... net mass addition is

approx +159 Da).

Troubleshooting Guide
Low Conjugation Yield:
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Cause: pH too low (< 7.0). Fix: Adjust pH to 8.0–8.5 to favor thiolate formation.

Cause: Oxidation of protein. Fix: Ensure adequate reduction with TCEP before adding

reagent.

Precipitation:

Cause: High DMSO concentration. Fix: Add reagent slowly while vortexing; keep DMSO <

5%.

Non-Specific Labeling:

Cause: pH > 9.0 or excessive reaction time. Fix: At high pH, N-terminal amines and

Lysines can react. Keep pH < 8.5 and limit time.

Safety and Handling
Toxicity: Bromoacetamide derivatives are alkylating agents and potential irritants. Handle

inside a fume hood with gloves and eye protection.

Storage: Store at -20°C under inert gas (Nitrogen/Argon). Moisture sensitive.

Light Sensitivity: Store in amber vials or foil-wrapped containers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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